N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
説明
N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic small-molecule compound featuring a nicotinamide core substituted with a tetrahydrothiophen-3-yloxy group at position 6 and a 4-(methylsulfonyl)phenyl moiety at the N-position. The molecular formula is C₁₇H₁₉N₃O₄S₂, with a molecular weight of 393.5 g/mol . The methylsulfonyl group (-SO₂CH₃) is a critical pharmacophore known to enhance solubility, metabolic stability, and target-binding affinity in kinase inhibitors and other therapeutic agents . The tetrahydrothiophen-3-yloxy substituent may contribute to conformational flexibility and improved pharmacokinetic properties.
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-5-3-13(4-6-15)19-17(20)12-2-7-16(18-10-12)23-14-8-9-24-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOSTZQMJMOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, identified by its CAS number 2034359-91-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18N2O4S2
- Molecular Weight : 378.5 g/mol
- Structure : The compound features a methylsulfonyl group, a tetrahydrothiophene moiety, and a nicotinamide structure, which may contribute to its biological properties .
The biological activity of N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is primarily attributed to its interaction with specific biological pathways:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds with similar structures have demonstrated IC50 values lower than traditional chemotherapeutic agents like Doxorubicin, indicating enhanced efficacy in inhibiting cancer cell proliferation .
- Enzyme Inhibition : The presence of the nicotinamide group suggests potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Oxidative Stress Modulation : Compounds with thiophene rings are known for their antioxidant properties, which may help mitigate oxidative stress in cells, further enhancing their therapeutic potential.
In Vitro Studies
Recent investigations into the compound's biological activity have included various in vitro assays:
- Antitumor Assays : In a study evaluating the antitumor activity of related compounds, several derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines. These results suggest that N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may possess comparable or superior antitumor effects .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study synthesized several tetrahydroquinoline derivatives and evaluated their anticancer properties. Among these, compounds similar to N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide demonstrated IC50 values significantly lower than Doxorubicin, suggesting a promising avenue for further research into their clinical applications . -
Metabolic Pathway Modulation :
Another research initiative focused on the metabolic effects of compounds with the nicotinamide structure. It was found that these compounds could modulate key metabolic pathways involved in energy homeostasis and could have implications for treating metabolic disorders like diabetes.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural and functional analogs are compared below based on molecular features, biological activity, and therapeutic applications.
Key Observations
Core Structure and Target Specificity
- The nicotinamide core of the query compound differs from the imidazo[2,1-b]thiazole () and quinazolinamine () scaffolds in analogs. Nicotinamide derivatives are less commonly reported as kinase inhibitors compared to quinazolinamines (e.g., Lapatinib), which exhibit nM-range potency against EGFR/ErbB-2 .
- The methylsulfonyl group is a shared feature among all compared compounds, suggesting its universal role in enhancing target engagement. For example, Lapatinib’s methylsulfonyl group improves blood-brain barrier penetration by modulating P-glycoprotein interactions .
Potency and Selectivity The imidazo[2,1-b]thiazole analog (IC₅₀ = 1.4 µM) demonstrates moderate kinase inhibitory activity, whereas Lapatinib’s IC₅₀ values (10 nM range) reflect superior potency due to optimized binding to EGFR/ErbB-2 . The query compound’s potency remains uncharacterized in the provided evidence.
Therapeutic Applications Lapatinib has demonstrated clinical efficacy in HER2-positive breast cancer, with a median time to progression of 8.4 months in combination therapy . Tesaglitazar, though structurally distinct, highlights the therapeutic versatility of methylsulfonyl-containing compounds in non-oncological contexts (e.g., metabolic disorders) .
Critical SAR Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
